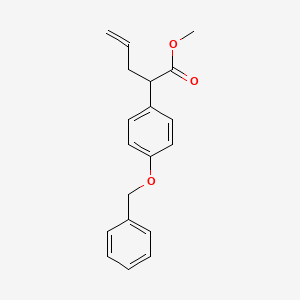![molecular formula C19H19N5OS2 B2454630 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone CAS No. 2034565-98-3](/img/structure/B2454630.png)
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a complex organic molecule. It contains a cyclopenta[c]pyridazine core, which is a structural fragment found in various alkaloids . This core is linked to a piperazine and a thiazole ring.
Synthesis Analysis
The synthesis of similar compounds involves multicomponent condensation reactions . These reactions typically involve malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting products undergo various transformations, including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray structural analysis . The structure contains a bicyclic cyclopenta[b]pyridine structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . These reactions lead to the formation of thioesters, which are then aromatized to form the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be calculated based on its molecular formula . Other properties such as its melting point, solubility, and spectral data can be obtained through experimental analysis .科学的研究の応用
Heterocyclic Chemistry and Drug Discovery
Compounds containing piperazine and thiazole rings, similar to the given chemical structure, are frequently explored in the synthesis of pharmaceuticals and biologically active molecules. These heterocyclic compounds have been studied for their potential as therapeutic agents due to their diverse pharmacological properties. For example, piperazine and thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities, suggesting that the compound could also be investigated for such biological activities (Gökçe et al., 2005), (Pancholia et al., 2016).
Antagonist and Agonist Design
The structural complexity of the given molecule suggests its utility in designing receptor antagonists or agonists. Heterocyclic cores such as pyridazinone, when combined with piperazine and thiazole, are known to interact with various biological targets, potentially modulating their activity. Research on similar compounds has led to the discovery of potent antagonists for specific receptors, indicating that targeted modifications of such a compound could yield valuable pharmacological tools or therapeutic agents (Romero et al., 2012).
Synthetic Methodologies
The compound's intricate structure also highlights the synthetic challenges and strategies in heterocyclic chemistry. Research into similar compounds has contributed to the development of novel synthetic methodologies, enabling the construction of complex heterocycles with potential for further functionalization. Such synthetic routes could be applicable to the synthesis of the given compound, facilitating its exploration in various scientific applications (Nakamori et al., 1988).
将来の方向性
特性
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-5-2-10-26-16)24-8-6-23(7-9-24)17-11-13-3-1-4-14(13)21-22-17/h2,5,10-12H,1,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECUDCTIJJKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

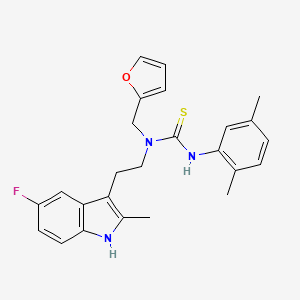
![5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2454551.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)
![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)

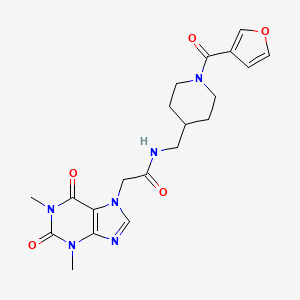
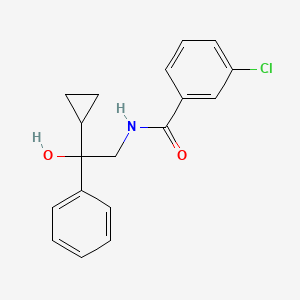
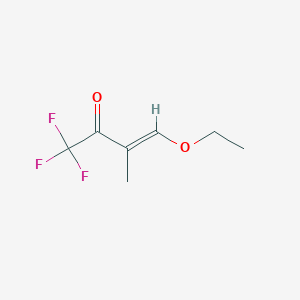
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2454561.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)
